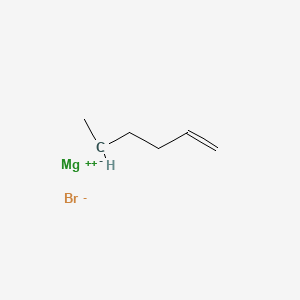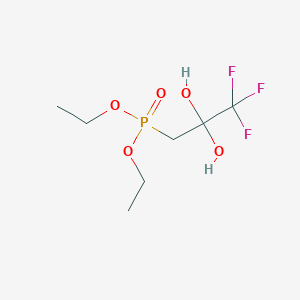
Diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate is a fluorinated organophosphorus compound It is characterized by the presence of trifluoromethyl and dihydroxypropyl groups attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate typically involves the reaction of 2,2,2-trifluoroethyl trifluoroacetate with appropriate phosphonate reagents. One common method involves the hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex . The reaction conditions generally require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring proper handling of reagents to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield different phosphonate derivatives with altered functional groups.
Substitution: The trifluoromethyl and dihydroxypropyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a wide range of functionalized phosphonates.
Aplicaciones Científicas De Investigación
Diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways involving phosphonates.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty materials, including flame retardants and plasticizers, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate involves its interaction with molecular targets through its phosphonate and trifluoromethyl groups. These interactions can influence various biochemical pathways, including enzyme inhibition and activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate: Similar in structure but with methyl groups instead of ethyl groups.
2,2,2-Trifluoroethyl trifluoroacetate: Used as a precursor in the synthesis of diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate.
Uniqueness
This compound is unique due to its combination of trifluoromethyl and dihydroxypropyl groups, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals.
Propiedades
Número CAS |
115162-60-2 |
|---|---|
Fórmula molecular |
C7H14F3O5P |
Peso molecular |
266.15 g/mol |
Nombre IUPAC |
3-diethoxyphosphoryl-1,1,1-trifluoropropane-2,2-diol |
InChI |
InChI=1S/C7H14F3O5P/c1-3-14-16(13,15-4-2)5-6(11,12)7(8,9)10/h11-12H,3-5H2,1-2H3 |
Clave InChI |
HGUCZUREHXIMKL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(C(F)(F)F)(O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


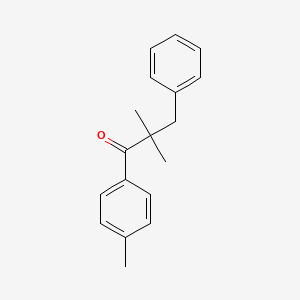
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
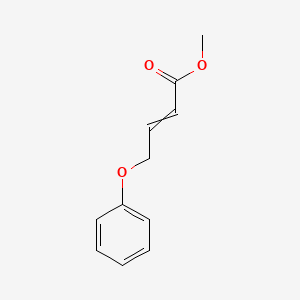
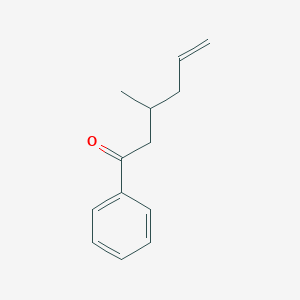
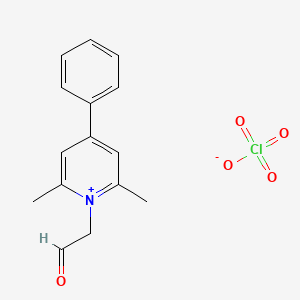

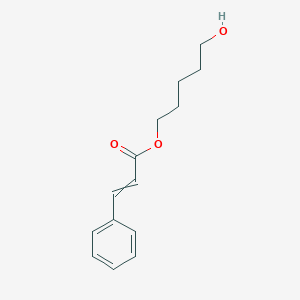
![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
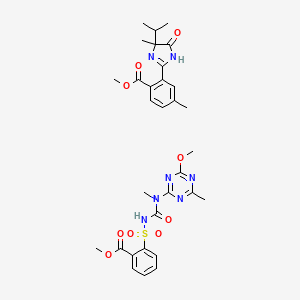
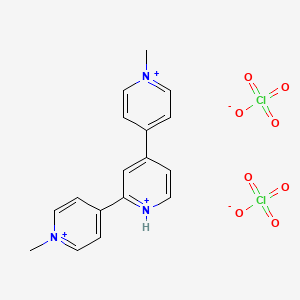
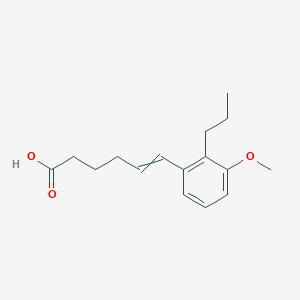

![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)
